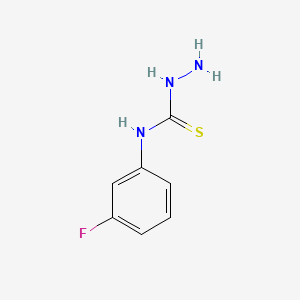

N-(3-fluorophenyl)hydrazinecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLFMTUWRLDCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372099 | |

| Record name | N-(3-Fluorophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70619-48-6 | |

| Record name | N-(3-Fluorophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70619-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to N-(3-fluorophenyl)hydrazinecarbothioamide

This compound, a substituted thiosemicarbazide (B42300), is a valuable synthetic intermediate. Its synthesis can be achieved through several methodologies, ranging from conventional heating to more modern, efficiency-focused approaches. The core reaction generally involves the nucleophilic addition of a hydrazine (B178648) derivative to an isothiocyanate.

The most direct and common method for synthesizing N-aryl-hydrazinecarbothioamides is the reaction between an aryl isothiocyanate and hydrazine hydrate (B1144303). For this compound, this involves the reaction of 3-fluorophenyl isothiocyanate with hydrazine hydrate.

The synthesis is typically performed in a polar protic solvent, such as ethanol (B145695) or 2-propanol. mdpi.comresearchgate.net Hydrazine hydrate is added to a solution of the isothiocyanate, and the mixture is heated under reflux. irjmets.com The reaction mechanism involves the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbon atom of the isothiocyanate group. This addition reaction leads to the formation of the thiosemicarbazide product. Upon completion of the reaction, the product often precipitates from the solution upon cooling and can be purified by recrystallization from a suitable solvent like ethanol. mdpi.comresearchgate.net An analogous synthesis of N-(3-chlorophenyl)hydrazinecarbothioamide is achieved by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. researchgate.net Similarly, the 4-fluoro analogue has been synthesized by dissolving p-fluorophenyl isothiocyanate in ethanol and adding hydrazine monohydrate dropwise, followed by stirring at room temperature for two hours. mdpi.com

A general method for preparing 1,4-disubstituted thiosemicarbazides involves the condensation of carboxylic acid hydrazides with isothiocyanates. scispace.commdpi.com In this pathway, a benzoic acid hydrazide derivative, such as 4-(4-X-phenylsulfonyl)-benzoic acid hydrazide, serves as the nucleophile. The reaction with 3-fluorophenyl isothiocyanate would yield a 1-aroyl-4-aryl-thiosemicarbazide derivative.

The procedure typically involves dissolving the acid hydrazide in a suitable solvent like anhydrous ethanol, often with gentle heating. mdpi.commdpi.com The isothiocyanate, dissolved in the same solvent, is then added to the solution. mdpi.com The reaction mixture is heated under reflux for a period ranging from 30 minutes to several hours. mdpi.commdpi.com The resulting 1-(benzoyl)-4-(3-fluorophenyl)thiosemicarbazide derivative precipitates upon cooling and can be purified by recrystallization. mdpi.com This method is versatile and allows for the introduction of various substituents on the benzoyl moiety, enabling the creation of a library of related compounds.

Thiosemicarbazides, including this compound, are highly valued as potent intermediates for the synthesis of a wide array of heterocyclic compounds. irjmets.comnih.govresearchgate.net Their polyfunctional nature, possessing multiple nucleophilic sites and a reactive thiocarbonyl group, makes them ideal precursors for cyclization reactions. researchgate.net

These compounds are extensively used in the preparation of five- and six-membered heterocycles which often exhibit significant biological activities. researchgate.net Common heterocyclic systems synthesized from thiosemicarbazide precursors include:

1,2,4-Triazoles : Cyclization of 1-acyl-4-aryl thiosemicarbazides in a basic medium, such as an aqueous sodium hydroxide (B78521) solution, followed by acidification, leads to the formation of 1,2,4-triazole-3-thiones. mdpi.com

1,3,4-Thiadiazoles : Oxidative cyclization of thiosemicarbazides can yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. mdpi.com These reactions can be carried out using reagents like ferric chloride. mdpi.com

1,3,4-Oxadiazoles : Thiosemicarbazides can also serve as starting materials for 1,3,4-oxadiazoles. irjmets.comscispace.com

Thiazoles : Reaction of thiosemicarbazones (derived from thiosemicarbazides and aldehydes/ketones) with α-haloketones is a classic method for synthesizing thiazole (B1198619) derivatives. researchgate.netnih.gov

The utility of this compound as a building block provides access to diverse heterocyclic scaffolds incorporating a 3-fluorophenyl moiety.

To accelerate organic reactions and improve yields, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. scispace.comresearchgate.net The synthesis of thiosemicarbazide derivatives has been shown to benefit significantly from this technology. scispace.comnih.govmdpi.com

In a typical microwave-assisted procedure, the reactants (an isothiocyanate and a carboxylic acid hydrazide or hydrazine hydrate) are mixed, sometimes with a small amount of a polar solvent like ethanol to ensure homogeneity, and irradiated with microwaves. scispace.com The reaction proceeds rapidly, often completing within 2-4 minutes, compared to several hours required for conventional reflux methods. scispace.commdpi.com This rapid and efficient heating leads to high yields of the desired thiosemicarbazide analogues. scispace.comresearchgate.net While microwave irradiation has been successfully used for the coupling reaction, it has been noted in some cases that synthesizing the thiosemicarbazide intermediates from isothiocyanates and hydrazine hydrate can result in lower yields compared to stirring at room temperature. nih.govmdpi.com

| Method | Typical Reaction Time | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Reflux | 1-8 hours | Heating under reflux in a solvent (e.g., ethanol) | Well-established, simple setup | irjmets.commdpi.com |

| Microwave-Assisted (Solvent) | 20-40 minutes | Microwave irradiation in ethanol | Reduced reaction time, satisfactory yields | mdpi.com |

| Microwave-Assisted (Solvent-Free) | 2-4 minutes | Microwave irradiation with minimal solvent | Extremely rapid, high efficiency, energy saving | scispace.com |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles have been applied to the synthesis of thiosemicarbazides and their derivatives. Key green approaches include the use of environmentally benign solvents like water or performing reactions under solvent-free conditions. rasayanjournal.co.inresearchgate.net

One green method involves synthesizing thiosemicarbazone derivatives by reacting a thiosemicarbazide with an aldehyde in an aqueous medium under reflux. rasayanjournal.co.in This avoids the use of volatile organic solvents. Another significant green technique is the use of solid-state reactions, often facilitated by ball-milling. nih.gov This solvent-free method involves grinding the solid reactants (e.g., thiosemicarbazide and an aldehyde) together at room temperature. These reactions can be quantitative, producing high-purity products that may not require further purification, thus minimizing waste. nih.gov Such approaches are not only environmentally friendly but can also be more efficient and economical. researchgate.net

Derivatization and Heterocyclic Annulation Reactions

The hydrazinecarbothioamide group is a versatile functional moiety that readily undergoes derivatization and serves as a key precursor in heterocyclic annulation (ring-forming) reactions. researchgate.netumich.edu The presence of multiple reaction sites allows for the construction of a wide variety of heterocyclic systems.

The primary derivatization of this compound involves condensation of its terminal -NH2 group with aldehydes or ketones. This reaction, typically catalyzed by a few drops of acid (e.g., glacial acetic acid) in a solvent like ethanol, yields the corresponding N-(3-fluorophenyl)thiosemicarbazones. researchgate.net These thiosemicarbazones are crucial intermediates for further cyclization reactions.

Heterocyclic annulation reactions utilize the thiosemicarbazone backbone to build new rings. A prominent example is the Hantzsch thiazole synthesis, where the thiosemicarbazone is reacted with an α-haloketone (such as 2-bromo-1-(4-bromophenyl)ethanone) to form a 2,3-dihydrothiazole (B1197258) or thiazole ring. researchgate.netnih.gov Another major pathway involves the intramolecular cyclization of 1-acylthiosemicarbazides, which are formed by reacting the parent thiosemicarbazide with an acylating agent. Depending on the reaction conditions, these intermediates can be cyclized into different five-membered rings:

1,2,4-Triazole-3-thiones : Achieved by heating the 1-acylthiosemicarbazide in an aqueous solution of a base like sodium hydroxide, followed by neutralization. mdpi.com

2-Amino-1,3,4-thiadiazoles : Can be formed through dehydrative cyclization of 1-acylthiosemicarbazides using strong acids.

2-Amino-1,3,4-oxadiazoles : These can be synthesized from the same 1-acylthiosemicarbazide precursors, often using different cyclizing agents that facilitate the elimination of hydrogen sulfide.

These annulation reactions are fundamental in medicinal chemistry for creating libraries of heterocyclic compounds for biological screening. mdpi.comresearchgate.net

| Starting Material/Intermediate | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-(3-fluorophenyl)thiosemicarbazone | α-Haloketone (e.g., Phenacyl bromide) | Thiazole derivative | researchgate.netnih.gov |

| 1-Acyl-4-(3-fluorophenyl)thiosemicarbazide | Base (e.g., NaOH), then acid | 1,2,4-Triazole-3-thione derivative | mdpi.com |

| 1-Acyl-4-(3-fluorophenyl)thiosemicarbazide | Dehydrating agent (e.g., H₂SO₄) | 1,3,4-Thiadiazole (B1197879) derivative | irjmets.com |

| This compound | Carboxylic acid | 1,3,4-Thiadiazole derivative (via intermediate) | mdpi.com |

Formation of 1,2,4-Triazoles from this compound Precursors

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound precursors is a common transformation. These reactions typically involve an intramolecular cyclization, which can be promoted by either a base or an acid.

Base-catalyzed cyclization is a widely employed method for the synthesis of 1,2,4-triazole-3-thiones from thiosemicarbazide derivatives. nih.gov In this reaction, this compound, when treated with an aqueous solution of a base such as sodium hydroxide (NaOH), undergoes an intramolecular cyclization. The reaction proceeds by the deprotonation of the amide nitrogen, followed by a nucleophilic attack on the thiocarbonyl carbon, leading to the formation of the triazole ring with the elimination of a water molecule. nih.govfrontiersin.org

The general scheme for this reaction involves refluxing the thiosemicarbazide precursor with an aqueous solution of NaOH. nih.gov The resulting 4-(3-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione can then be isolated by cooling the reaction mixture and acidifying it to precipitate the product. ijnrd.org

Table 1: Representative Conditions for Base-Catalyzed Cyclization

| Starting Material | Base | Solvent | Reaction Condition | Product |

| This compound | NaOH | Water | Reflux | 4-(3-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione |

Formation of 1,3,4-Thiadiazoles from this compound Precursors

The 1,3,4-thiadiazole scaffold is another important heterocyclic system that can be synthesized from this compound. This transformation is typically achieved through acid-catalyzed cyclization, often with the use of a dehydrating agent.

Phosphorus oxychloride (POCl₃) is a common and effective reagent for the cyclization of thiosemicarbazides to form 2-amino-1,3,4-thiadiazole derivatives. jocpr.comresearchgate.net In this reaction, this compound can be cyclized by refluxing with an excess of POCl₃. The reaction proceeds through the formation of a Vilsmeier-Haack-type intermediate, followed by an intramolecular cyclodehydration to yield the 1,3,4-thiadiazole ring. nih.gov

This one-pot synthesis is advantageous due to its efficiency and the direct formation of the desired heterocyclic core. nih.gov The product, N-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine, can be isolated after the removal of excess POCl₃ and subsequent workup.

Table 2: Typical Conditions for Cyclization with POCl₃

| Starting Material | Reagent | Solvent | Reaction Condition | Product |

| This compound | POCl₃ | None (excess reagent) | Reflux | N-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine |

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are a significant class of compounds synthesized from thiosemicarbazides. They are formed through the condensation reaction with aldehydes or ketones and are known for their wide range of biological activities.

The condensation of this compound with various aldehydes and ketones is a straightforward method to produce a diverse library of N-(3-fluorophenyl)thiosemicarbazones. The reaction is typically carried out in a suitable solvent, such as ethanol, and is often catalyzed by a small amount of acid, like p-toluenesulfonic acid (p-TsOH). researchgate.net

The reaction mechanism involves the nucleophilic attack of the terminal amino group of the thiosemicarbazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N (imine) bond of the thiosemicarbazone. researchgate.net The resulting products often precipitate from the reaction mixture and can be purified by recrystallization. researchgate.net

Table 3: Examples of Aldehydes and Ketones for Thiosemicarbazone Synthesis

| Aldehyde/Ketone | Product |

| Benzaldehyde (B42025) | 2-benzylidene-N-(3-fluorophenyl)hydrazinecarbothioamide |

| Acetophenone (B1666503) | 2-(1-phenylethylidene)-N-(3-fluorophenyl)hydrazinecarbothioamide |

| 4-Chlorobenzaldehyde | 2-(4-chlorobenzylidene)-N-(3-fluorophenyl)hydrazinecarbothioamide |

| Cyclohexanone | 2-cyclohexylidene-N-(3-fluorophenyl)hydrazinecarbothioamide |

Introduction of Sulphonamide Moieties

The incorporation of a sulphonamide group into molecules can significantly influence their physicochemical and biological properties. Sulphonamide-containing thiosemicarbazone derivatives have attracted considerable interest in medicinal chemistry. nih.govresearchgate.netnih.gov

A general strategy for the synthesis of thiosemicarbazones bearing a sulphonamide moiety involves a multi-step process. google.com First, a sulphonamide derivative containing an aldehyde or ketone functional group is synthesized. This is often achieved by reacting an amino-substituted benzaldehyde or acetophenone with a sulfonyl chloride in the presence of a base.

In the subsequent step, the synthesized sulphonamide-containing aldehyde or ketone is condensed with this compound under standard conditions for thiosemicarbazone formation, as described in section 2.2.3.1. google.com This approach allows for the modular synthesis of a wide array of sulphonamide-functionalized thiosemicarbazone derivatives.

Table 4: General Synthetic Scheme for Sulphonamide-Thiosemicarbazone Derivatives

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | 4-Acetylbenzenesulfonyl chloride | Aniline | 4-acetyl-N-phenylbenzenesulfonamide |

| 2 | 4-acetyl-N-phenylbenzenesulfonamide | This compound | 2-(1-(4-(N-phenylsulfamoyl)phenyl)ethylidene)-N-(3-fluorophenyl)hydrazinecarbothioamide |

Incorporation into Indole-Based Scaffolds

The integration of the this compound moiety into indole-based structures is a significant strategy for developing novel heterocyclic compounds. This can be achieved primarily through two well-established synthetic routes: the Fischer indole (B1671886) synthesis, which builds the indole ring from a hydrazine precursor, and the condensation of the thiosemicarbazide with an indole-containing carbonyl compound, which appends the side chain to a pre-formed indole scaffold.

A prominent method for forming the indole nucleus is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comnih.gov In this context, 3-fluorophenylhydrazine (a precursor to or a component of this compound) can be reacted with a suitable ketone or aldehyde. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the final indole ring. byjus.comnih.gov The choice of acid catalyst, which can range from Brønsted acids like HCl to Lewis acids such as zinc chloride, is crucial for the reaction's success. wikipedia.orgnih.gov

Alternatively, and more directly for incorporating the entire hydrazinecarbothioamide group, is the reaction with indole derivatives containing a carbonyl group. A common approach is the condensation of this compound with indole-3-carboxaldehyde (B46971) or its derivatives. This reaction typically occurs under reflux in a suitable solvent like ethanol, often with an acid catalyst such as acetic acid, to yield the corresponding indole-3-carboxaldehyde N-(3-fluorophenyl)thiosemicarbazone. nih.gov This method is advantageous as it directly links the thiosemicarbazone functionality to the 3-position of the indole ring, a common location for substitution in biologically active indole compounds.

Another important variation involves the use of isatin (B1672199) (1H-indole-2,3-dione) and its derivatives. The ketone at the C-3 position of isatin is highly reactive towards hydrazine derivatives. The reaction of this compound with an isatin derivative in a protic solvent like ethanol leads to the formation of a 2-oxoindolin-3-ylidene)hydrazinecarbothioamide. This condensation reaction is straightforward and provides a high yield of the desired indole-based scaffold, which serves as a versatile platform for further chemical modifications.

Synthesis of Hydrazones and Their Fluorinated Analogues

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHR₃ structure, formed by the reaction of a ketone or aldehyde with a hydrazine derivative. libretexts.org The synthesis of hydrazones from this compound involves the condensation of its terminal primary amine group with a variety of carbonyl compounds.

This reaction is typically carried out by refluxing this compound with a molar equivalent of an aromatic or aliphatic aldehyde or ketone in a solvent such as ethanol. researchgate.net The addition of a catalytic amount of a weak acid, like glacial acetic acid, facilitates the dehydration step, driving the equilibrium towards the formation of the hydrazone product, formally known as a 2-arylidene-N-(3-fluorophenyl)hydrazinecarbothioamide. researchgate.net This method is robust and allows for the synthesis of a diverse library of hydrazone analogues by varying the carbonyl reactant.

The synthesis of the parent compound, this compound, can be accomplished by reacting 3-fluorophenyl isothiocyanate with hydrazine hydrate in a solvent like isopropanol. researchgate.net This provides the necessary precursor for subsequent hydrazone synthesis.

The table below illustrates the synthesis of various hydrazone derivatives from this compound and different aromatic aldehydes, based on analogous reactions. researchgate.net

| Reactant 1 (Hydrazine) | Reactant 2 (Aldehyde) | Reaction Conditions | Product Name |

|---|---|---|---|

| This compound | Benzaldehyde | Ethanol, cat. Acetic Acid, Reflux | 2-benzylidene-N-(3-fluorophenyl)hydrazinecarbothioamide |

| This compound | 4-Chlorobenzaldehyde | Ethanol, cat. Acetic Acid, Reflux | 2-(4-chlorobenzylidene)-N-(3-fluorophenyl)hydrazinecarbothioamide |

| This compound | 4-Methoxybenzaldehyde | Ethanol, cat. Acetic Acid, Reflux | 2-(4-methoxybenzylidene)-N-(3-fluorophenyl)hydrazinecarbothioamide |

| This compound | 4-Nitrobenzaldehyde | Ethanol, cat. Acetic Acid, Reflux | 2-(4-nitrobenzylidene)-N-(3-fluorophenyl)hydrazinecarbothioamide |

The synthesis of further fluorinated analogues can be approached in several ways. One strategy involves using fluorinated carbonyl compounds, such as trifluoroacetaldehyde (B10831) or other fluorinated ketones, as reactants with this compound. nih.govbeilstein-journals.org This introduces additional fluorine atoms into the resulting hydrazone molecule. Modern synthetic methods also include palladium-catalyzed cross-coupling reactions to form fluorinated arylhydrazones, providing a pathway to more complex fluorinated structures. nih.govrsc.org These advanced techniques expand the chemical space of accessible fluorinated hydrazone analogues for further research and development.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-(3-fluorophenyl)hydrazinecarbothioamide displays characteristic absorption bands that confirm the presence of its key structural features.

Distinctive peaks in the spectrum provide clear evidence for the N-H and C=S groups. Specifically, a notable band is observed at 3291 cm⁻¹ corresponding to the N–H stretching vibrations of the hydrazine (B178648) and amine moieties. The presence of the thiocarbonyl group (C=S) is confirmed by a strong absorption band at 1224 cm⁻¹. In addition to these specific values, the spectrum exhibits other characteristic absorptions that align with the expected structure, including aromatic C-H and C=C stretching vibrations.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | ~3291 | Stretching |

| Aromatic C-H | 3150-3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C=S (Thione) | ~1224 | Stretching |

| C-N | 1400-1200 | Stretching |

Note: Values marked with '~' are experimentally reported for the compound, while others represent typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton NMR (¹H-NMR) for Hydrogen Environments

¹H-NMR spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. For this compound (C₇H₈FN₃S), the spectrum is expected to show signals corresponding to the aromatic protons and the protons on the nitrogen atoms of the hydrazinecarbothioamide chain.

The four protons on the 3-fluorophenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their chemical shifts and splitting patterns influenced by the electron-withdrawing fluorine atom and the electron-donating hydrazinecarbothioamide group. The protons on the various nitrogen atoms (NH and NH₂) are expected to appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to F) | ~7.0-7.3 | Multiplet | 2H |

| Aromatic H (para to F) | ~7.3-7.5 | Triplet of triplets | 1H |

| Aromatic H (ortho to NH) | ~6.8-7.0 | Doublet of triplets | 1H |

| NH (hydrazine) | ~8.0-9.5 | Broad Singlet | 1H |

| NH₂ (thioamide) | ~7.5-8.5 | Broad Singlet | 2H |

Note: This table represents predicted values based on the analysis of similar structures and general chemical shift principles. The exact chemical shifts of NH protons can vary significantly based on solvent, concentration, and temperature.

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis

¹³C-NMR spectroscopy details the carbon skeleton of the molecule. This compound has seven carbon atoms, which are expected to produce distinct signals in the ¹³C-NMR spectrum.

The most downfield signal is anticipated for the carbon of the thiocarbonyl group (C=S), typically appearing around δ 180 ppm. mdpi.com The six aromatic carbons will resonate in the δ 110-165 ppm range. The carbon atom directly bonded to the fluorine atom (C-F) will show a large coupling constant (¹JCF), resulting in a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thione) | ~180-185 |

| C-F (Aromatic) | ~160-164 (doublet, ¹JCF ≈ 245 Hz) |

| C-N (Aromatic) | ~140-145 |

| Aromatic CH | ~130-132 |

| Aromatic CH | ~115-120 (doublet, ²JCF ≈ 21 Hz) |

| Aromatic CH | ~110-114 |

Note: This table represents predicted values based on established chemical shift increments and data from analogous compounds.

Two-Dimensional NMR Techniques (e.g., 2D-NMR) for Complex Structures

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For this compound, it would primarily show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula C₇H₈FN₃S corresponds to a molecular weight of 185.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at an m/z (mass-to-charge ratio) of 185. The fragmentation of thiosemicarbazone derivatives often involves cleavage at the N-N bond and fragmentation of the aromatic ring. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 185 | [C₇H₈FN₃S]⁺˙ | Molecular Ion |

| 111 | [C₆H₄FN]⁺˙ | H₂N-C=S |

| 95 | [C₆H₄F]⁺ | N-NH-C(S)-NH₂ |

| 75 | [C₅H₄F]⁺ | C₂H₂ |

Note: This table represents plausible fragmentation pathways based on the compound's structure and known fragmentation patterns of related molecules.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. This analytical technique is fundamental for verifying the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For a compound to be considered pure, the experimentally determined percentages must match the theoretically calculated values within a narrow margin of error (typically ±0.4%).

Table 5: Theoretical Elemental Composition of this compound (C₇H₈FN₃S)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 84.07 | 45.39 |

| Hydrogen | H | 1.01 | 8.08 | 4.36 |

| Fluorine | F | 19.00 | 19.00 | 10.26 |

| Nitrogen | N | 14.01 | 42.03 | 22.69 |

| Sulfur | S | 32.07 | 32.07 | 17.31 |

| Total | | | 185.25 | 100.00 |

X-ray Diffraction Studies for Solid-State Structure Determination (e.g., Single Crystal X-ray Analysis)

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides precise information about the atomic and molecular structure of a crystalline solid. By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine the exact arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For this compound, single-crystal X-ray analysis would be the definitive method for elucidating its solid-state conformation.

This analysis involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in the X-ray beam. The resulting data allows for the determination of the crystal system, space group, and unit cell dimensions.

Despite a thorough search of scientific literature, specific single-crystal X-ray diffraction data for this compound, including its crystal system, space group, and unit cell parameters, were not found in the available published research. While studies on isomeric compounds like N-(4-fluorophenyl) derivatives and related thiosemicarbazones have been reported, these data are not applicable to the 3-fluoro isomer. preprints.orgmdpi.comresearchgate.netresearchgate.netpreprints.org The crystallographic parameters for any given compound are unique and cannot be inferred from those of its isomers.

Should such a study be conducted, the expected data would be presented in a format similar to the table below, which remains unpopulated due to the absence of specific experimental findings for this compound.

Table 1: Hypothetical Crystallographic Data for this compound (Note: Data is not available and is presented for illustrative purposes only.)

| Parameter | Value |

|---|---|

| Empirical Formula | C7H8FN3S |

| Formula Weight | 185.22 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a widely used chromatographic technique for separating mixtures, identifying compounds, and assessing the purity of a sample. It is a simple, rapid, and cost-effective method that relies on the differential partitioning of a compound between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel on a flat plate) and a mobile phase (a solvent or solvent mixture).

For this compound, TLC would be employed to monitor the progress of its synthesis and to confirm the purity of the final product. A small spot of the compound, dissolved in a suitable solvent, is applied to the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a specific solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus the mobile phase.

The result is visualized, often under UV light or by using a chemical stain, and the Retardation Factor (Rf) is calculated. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot with a characteristic Rf value for a given eluent system.

Specific experimental details for the TLC analysis of this compound, such as the recommended solvent systems and the corresponding Rf values, are not detailed in the reviewed scientific literature. The selection of an appropriate solvent system is typically determined empirically to achieve optimal separation. A hypothetical data table for such an analysis is provided below to illustrate how the results would be reported.

Table 2: Hypothetical Thin Layer Chromatography Data for this compound (Note: Data is not available and is presented for illustrative purposes only.)

| Solvent System (v/v) | Rf Value | Visualization Method |

|---|---|---|

| Data not available | Data not available | UV (254 nm) |

| Data not available | Data not available | Data not available |

Compound Names

Pharmacological and Biological Activity Research

Antimicrobial Activities

N-(3-fluorophenyl)hydrazinecarbothioamide belongs to the thiosemicarbazide (B42300) class of compounds, which are known for their broad spectrum of biological activities, including antimicrobial properties. The structural motif N-N-C(=S)-N is considered a key pharmacophore that contributes to this activity. Studies have explored its efficacy against a variety of bacterial and fungal pathogens.

The antibacterial potential of this compound and its analogs has been evaluated against a range of both Gram-positive and Gram-negative bacteria. These studies aim to determine the spectrum of activity and potency of these compounds.

Derivatives closely related to this compound have demonstrated notable efficacy against Gram-positive bacteria. In a comprehensive study on fluorobenzoylthiosemicarbazides, various isomers and derivatives were tested against reference strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Bacillus cereus. The results indicated that the substitution pattern on the phenyl ring significantly influences the antibacterial activity. nih.gov

For instance, certain trifluoromethyl derivatives of fluorobenzoylthiosemicarbazides were found to be particularly active against both reference strains and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Specifically, compounds with chloro, bromo, and iodo substitutions showed good inhibitory action against Bacillus cereus, with MIC values comparable to the reference antibiotic cefuroxime. nih.gov While specific MIC values for this compound are not detailed in this particular study, the data for analogous compounds suggest that the fluorophenyl moiety is a promising feature for activity against Gram-positive pathogens.

Table 1: Antibacterial Activity of Selected Fluorobenzoylthiosemicarbazide Derivatives Against Gram-Positive Bacteria

| Compound Type | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Trifluoromethyl derivatives | Staphylococcus aureus (MSSA & MRSA) | 7.82 - 31.25 |

| Chloro/Bromo/Iodo derivatives | Bacillus cereus | ~15.63 |

The efficacy of thiosemicarbazide derivatives against Gram-negative bacteria is often more varied. Generally, this class of compounds has been found to be less effective against Gram-negative species compared to Gram-positive ones. nih.gov However, specific structural modifications can yield significant activity.

Notably, a pyrazole-derived hydrazone featuring a 3-fluorophenyl substituent demonstrated potent and specific inhibitory activity against Acinetobacter baumannii strains, with reported MIC values as low as 1.56 µg/mL. nih.gov This finding highlights the potential of the 3-fluorophenyl moiety in targeting this particularly challenging nosocomial pathogen.

Studies on other related compounds, such as N-(4-halophenyl) derivatives, have shown enhanced antibacterial activity against Escherichia coli, with MIC values reported to be less than or equal to 8 µg/mL, an effect driven by the electronegativity of the halogen. While data for this compound against Enterobacter cloacae and Pseudomonas aeruginosa is limited, the activity of its analogs suggests that targeted structural tuning is necessary to achieve broad-spectrum Gram-negative efficacy.

Table 2: Antibacterial Activity of Selected Hydrazone/Hydrazinecarbothioamide Derivatives Against Gram-Negative Bacteria

| Compound Type | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3-Fluorophenyl Hydrazone Derivative | Acinetobacter baumannii | 1.56 |

The antimicrobial activity of this compound and its analogs is typically evaluated using standardized in vitro assays. The most common methods are the broth microdilution method and the disc diffusion method. nih.govnih.gov

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound. nih.govtandfonline.com This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the plates are examined for visible signs of microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. tandfonline.com This method is considered a gold standard for susceptibility testing. nih.gov

The disc diffusion method , also known as the Kirby-Bauer test, is a qualitative or semi-quantitative assay. A paper disc impregnated with a specific concentration of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with the test bacterium. As the compound diffuses from the disc into the agar, it creates a concentration gradient. If the bacterium is susceptible to the compound, a clear circular area of no growth, known as the zone of inhibition, will appear around the disc. The diameter of this zone is measured and can be correlated to the susceptibility of the organism.

The study of structure-activity relationships (SAR) for thiosemicarbazide derivatives has provided valuable insights into the chemical features that govern their antibacterial potency. For compounds related to this compound, several key structural aspects have been identified as critical for activity. nih.gov

The nature and position of substituents on the phenyl ring are paramount. The presence of halogen atoms, such as fluorine, significantly influences the electronic properties and lipophilicity of the molecule, which can enhance its ability to penetrate bacterial membranes and interact with molecular targets. nih.gov Studies have shown that the introduction of a fluorine atom or a trifluoromethyl group into the phenyl ring can lead to a significant increase in antibacterial activity. nih.govnih.gov

In addition to antibacterial properties, the broader class of hydrazine-based compounds, including hydrazinecarbothioamides and their cyclized derivatives like 1,2,4-triazoles and 1,3,4-thiadiazoles, has been investigated for antifungal activity. tandfonline.com These compounds have shown efficacy against a range of pathogenic fungi, including various Candida species, Trichophyton mentagrophytes, and Microsporum gypseum. tandfonline.com

Research indicates that the antifungal activity is also highly dependent on the molecular structure. In some studies, the cyclized 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives were found to be more potent than their linear hydrazinecarbothioamide precursors. tandfonline.com The nature of the substituents on the aromatic rings plays a critical role in determining the spectrum and potency of the antifungal effect. For instance, certain derivatives have shown high activity against Candida species, which are common causes of opportunistic infections in humans. While specific data focusing solely on this compound is not extensively detailed, the consistent antifungal activity observed in structurally similar compounds suggests its potential as a lead structure for the development of new antifungal agents.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cefuroxime |

| Staphylococcus aureus |

| Bacillus cereus |

| Escherichia coli |

| Enterobacter cloacae |

| Acinetobacter baumannii |

| Pseudomonas aeruginosa |

| Staphylococcus epidermidis |

| Bacillus subtilis |

| Micrococcus luteus |

| Candida species |

| Trichophyton mentagrophytes |

Antifungal Efficacy Studies

Anticancer / Cytotoxic Activities

The thiosemicarbazone scaffold, of which this compound is a member, is frequently investigated for its anticancer properties.

Specific cytotoxic data for this compound against the listed cell lines is not extensively detailed in the available literature. However, numerous studies have established the cytotoxic potential of the broader thiosemicarbazone and hydrazinecarbothioamide classes against these and other cancer cell lines.

Colon Cancer Cell Lines (HCT-116, HT-29): Various thiosemicarbazone and thiocarbohydrazone derivatives have demonstrated cytotoxicity against colon cancer cells. mdpi.comacs.org For instance, a platinum(II)-thiocarbohydrazone complex showed significant cytotoxic effects against HT-29 cells. mdpi.com Other studies have also confirmed the activity of related compounds on HCT-116 and HT-29 cell lines. researchgate.netd-nb.info

Breast Cancer Cell Line (MDA-MB-231): Novel thiosemicarbazones have been shown to enhance the effectiveness of cisplatin (B142131) in the triple-negative MDA-MB-231 breast cancer cell line. researchgate.net Other derivatives containing the hydrazinecarbothioamide moiety have also been investigated for their activity against this cell line. nih.gov

Hepatocellular Carcinoma Cell Line (HepG2): The cytotoxic effects of compounds containing the thiosemicarbazone moiety have been observed in HepG2 cells. In one study, titanium dioxide nanoparticles conjugated with a thiosemicarbazone derivative displayed significant toxicity towards HepG2 cells, with an IC₅₀ value of 75 µg/mL. nih.gov

A primary mechanism through which thiosemicarbazones and related hydrazinecarbothioamides exert their anticancer effects is the induction of apoptosis. Research on various derivatives indicates that these compounds can trigger programmed cell death through multiple pathways.

Studies on related structures show the induction of apoptosis in cancer cells is often mediated by the intrinsic (mitochondrial) pathway. nih.gov This can involve the permeabilization of the mitochondrial membrane, generation of reactive oxygen species (ROS), and the subsequent activation of caspase cascades. researchgate.netnih.govfrontiersin.org For example, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was found to induce apoptosis in MCF-7 breast cancer cells by increasing mitochondrial membrane permeability and activating caspase-9 and caspase-7. nih.gov Similarly, other thiosemicarbazone complexes have been associated with increased ROS levels and caspase activation. researchgate.net The activation of extrinsic pathways involving caspase-8 has also been reported for some metal complexes of these ligands. mdpi.com

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). mdpi.comnih.gov P-gp actively transports a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. nih.govresearchgate.net

Currently, there is a lack of specific research data on the activity of this compound concerning MDR cells that express P-glycoprotein. While overcoming P-gp-mediated resistance is a key goal in the development of new anticancer agents, the potential role of this specific compound in modulating P-gp activity or selectively targeting P-gp-overexpressing cells has not been documented in the reviewed literature.

There is growing interest in using novel compounds to enhance the efficacy of established chemotherapeutic drugs. Research into compounds structurally related to this compound has shown promise in this area. A study involving a novel thiosemicarbazone demonstrated that it was effective in enhancing the cytotoxicity of cisplatin, a widely used anticancer drug, against both MDA-MB-231 (triple-negative breast cancer) and A549 (lung adenocarcinoma) cell lines. researchgate.net This synergistic effect suggests that such compounds could be developed as adjuvants in combination therapies to improve treatment outcomes. researchgate.net

Enzyme Inhibition Studies

The biological activities of hydrazinecarbothioamide derivatives are often linked to their ability to inhibit specific enzymes. Studies on various analogues have revealed inhibitory activity against several enzyme classes. For instance, certain synthesized hydrazinecarbothioamides and their cyclized thiadiazole derivatives have been investigated as inhibitors of caspases, which are key enzymes in the apoptotic pathway. mdpi.com Specifically, some compounds were identified as inhibitors of caspase-3, suggesting a role in modulating programmed cell death. mdpi.com Other related derivatives have been evaluated for their inhibitory effects on cholinesterases, indicating a broader potential for enzyme-targeted therapeutic applications. researchgate.net

Urease Inhibition

Research into thiosemicarbazide derivatives has identified them as a significant class of urease inhibitors. The core thiosemicarbazide structure is considered essential for this inhibitory action.

IC50 Value Determination and Potency Comparisons with Standard Inhibitors (e.g., Thiourea)

While specific IC50 values for this compound against urease are not detailed in the available literature, studies on analogous compounds provide insight. For instance, thiosemicarbazone derivatives incorporating a fluorophenyl group have demonstrated significant to moderate urease inhibition, with IC50 values sometimes superior to the standard inhibitor, thiourea. nih.gov Thiourea itself is a standard reference compound in urease inhibition assays, with a commonly cited IC50 value in the range of 19-22 μM. nih.govnih.gov The potency of thiosemicarbazide derivatives can vary widely, from single-digit micromolar to higher concentrations, depending on the specific substitutions on the molecule. ingentaconnect.comtandfonline.com

Role of Substituents in Enzyme Activity Interference

The nature and position of substituents on the phenyl ring of thiosemicarbazide derivatives play a critical role in their ability to inhibit urease.

Halogen Substituents : The presence of halogen atoms, such as fluorine, on the aromatic ring is a key factor influencing inhibitory potential. The electronegativity and position of the halogen can modulate the electronic environment of the molecule, affecting its interaction with the enzyme's active site. nih.govnih.gov Studies on various series of inhibitors suggest that the position of substituents is crucial for potent activity. nih.gov For example, in some series, electron-withdrawing groups have been found to increase urease inhibitory activity. nih.govmdpi.com

Cholinesterase Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))

Compounds containing fluorophenyl and carbamothioate structures have been investigated as potential inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine (B1216132).

In vitro Biochemical Assay Results

In vitro biochemical assays, such as the Ellman's method, are standard for screening the efficacy of cholinesterase inhibitors. mdpi.com While direct assay results for this compound are not available, related structures have been evaluated. For example, O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was shown to produce weak to moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Potency (IC50) and Selectivity of Inhibition

The potency and selectivity of enzyme inhibitors are crucial pharmacological parameters. For cholinesterase inhibitors, selectivity between AChE and BChE can be important for therapeutic applications.

IC50 Values : The inhibitory potency of compounds against cholinesterases can span a wide range. For example, the derivative O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate showed an IC50 value of 89.74 µM against AChE. mdpi.com Other thiosemicarbazone derivatives have shown inhibitory activity against both AChE and BChE, with IC50 values in the micromolar range. nih.govacs.org

Selectivity : The position of fluorine or other halogen substituents on the phenyl ring can significantly impact bioactivity and selectivity. Studies on related cinnamic acid derivatives have shown that para-substituted compounds often exhibit potent activity against AChE and poor activity against BChE, whereas ortho-substituted analogs can show the opposite effect. nih.gov

Structure-Activity Relationship (SAR) Analyses for Enzyme Inhibitors

SAR analyses for cholinesterase inhibitors focus on how different molecular fragments contribute to enzyme binding and inhibition.

Role of Fluorophenyl Group : The fluorophenyl moiety is a common feature in various enzyme inhibitors. Its presence and substitution pattern can influence binding affinity and selectivity. For instance, in one series of compounds, the replacement of an oxygen atom with a nitrogen atom to form benztropinamines showed that a substituent in the 2-position was not necessary for high-affinity binding to the dopamine (B1211576) transporter (DAT), a related area of study. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. mdpi.com The inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. mdpi.com Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors, acting by binding to the zinc ion in the enzyme's active site. mdpi.com

Research into novel CA inhibitors has expanded to include various scaffolds designed to target specific isoforms of the enzyme. While direct studies on this compound are not extensively documented in this context, research on structurally related compounds provides insight into the potential of this chemical class. For instance, series of N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides and other sulfonamide derivatives incorporating pyrazole (B372694) and pyridazine (B1198779) moieties have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. mdpi.comnih.gov

Structure-activity relationship studies on these related compounds have revealed that substitutions on the aryl ring significantly influence inhibitory activity and isoform selectivity. For example, in one series of pyridazine-4(1H)-one derivatives, a 4-chlorophenyl substituent was beneficial for hCA I inhibition, whereas a 3-methylphenyl substituent was more favorable for activity against hCA II. nih.gov These findings underscore the principle that modifications to the phenyl ring, such as the 3-fluoro substitution in this compound, could modulate the potency and selectivity of carbonic anhydrase inhibition.

Antioxidant Activities

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in a variety of degenerative diseases. Thiosemicarbazide and hydrazinecarbothioamide derivatives have been a subject of interest for their antioxidant properties. nih.govirjmets.com

DPPH Radical Scavenging Method

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and rapid spectrophotometric method used to evaluate the antioxidant capacity of chemical compounds. mdpi.commdpi.com The method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep purple to yellow, which is measured by a decrease in absorbance at approximately 517 nm. mdpi.commdpi.com

Studies on various hydrazinecarbothioamide derivatives have demonstrated their potential as effective free radical scavengers. Research on a series of N-(2,4-difluorophenyl)-hydrazinecarbothioamides showed excellent scavenging activity against the DPPH radical. mdpi.com The mechanism is believed to involve the neutralization of the free radical by the pairing of the DPPH's odd electron with a hydrogen atom donated by the hydrazinecarbothioamide molecule. mdpi.com The presence of NH groups in the structure is crucial for this activity. mdpi.com

Comparison with Standard Antioxidant Agents (e.g., Ascorbic Acid, BHA, BHT)

The efficacy of novel antioxidant compounds is often benchmarked against established standards such as Ascorbic Acid (AA, Vitamin C), Butylated Hydroxyanisole (BHA), and Butylated Hydroxytoluene (BHT). mdpi.comresearchgate.net These synthetic antioxidants are widely used in the food and pharmaceutical industries. researchgate.net

In studies evaluating hydrazinecarbothioamide derivatives, several compounds have exhibited antioxidant activity superior to these standards. For instance, certain diarylsulfone-containing hydrazinecarbothioamides demonstrated stronger DPPH radical inhibition at a concentration of 250 μM than Ascorbic Acid and BHA, and were significantly more potent than BHT. mdpi.com The IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) for these derivatives were found to be lower than those for BHA and AA, indicating higher potency. mdpi.com This suggests that the hydrazinecarbothioamide scaffold is a promising backbone for the development of potent antioxidants.

| Compound | DPPH Inhibition (%) at 250 µM | IC₅₀ (µM) |

|---|---|---|

| Hydrazinecarbothioamide Derivative 4 | 97.18 ± 1.42 | 39.39 |

| Hydrazinecarbothioamide Derivative 5 | 96.90 ± 1.39 | 39.79 |

| Hydrazinecarbothioamide Derivative 6 | 97.11 ± 1.12 | 42.32 |

| Ascorbic Acid (AA) | 91.26 ± 0.49 | 107.67 |

| Butylated Hydroxyanisole (BHA) | 89.30 ± 1.37 | 51.62 |

| Butylated Hydroxytoluene (BHT) | 23.05 ± 1.32 | 423.37 |

Other Biological Activities of Related Thiosemicarbazides and Hydrazones

The thiosemicarbazide and hydrazone scaffolds are recognized for their versatile pharmacological profiles, with research demonstrating a wide range of biological effects including anti-inflammatory, antiviral, antimicrobial, and anticancer activities. irjmets.comnih.govresearchgate.net

Anti-inflammatory Properties

Chronic inflammatory diseases pose a significant public health challenge, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed treatments. researchgate.net However, their use can be associated with side effects, driving the search for new anti-inflammatory agents. Thiosemicarbazone derivatives, which are closely related to thiosemicarbazides, have shown notable anti-inflammatory potential. nih.gov

Research has shown that certain indole-based thiosemicarbazones can suppress the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). nih.gov Furthermore, these compounds have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, with a selectivity comparable or superior to established drugs like Celecoxib. nih.govresearchgate.net In animal models of inflammation, these derivatives effectively suppressed edema, further confirming their anti-inflammatory action. nih.gov The mechanism often involves the inhibition of key signaling pathways such as NF-κB and MAPK. researchgate.net

Antiviral Activities

The thiosemicarbazide moiety is a key structural feature in several compounds with known antiviral properties. nih.govmdpi.com One of the earliest synthetic antiviral drugs, methisazone (B1676394) (N-methylisatin-β-thiosemicarbazone), was used for the preventive treatment of smallpox and has an antiviral spectrum that includes various DNA and RNA viruses. nih.gov

More recent studies have continued to explore this chemical class for new antiviral agents. A series of novel indole-based thiosemicarbazides were evaluated for their activity against a broad range of viruses. nih.gov Several compounds in this series exhibited potent and selective activity against Coxsackie B4 virus, an enterovirus responsible for conditions like myocarditis. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of a free, uncyclized thiosemicarbazide group was essential for the antiviral effect; their cyclized 4-thiazolidinone (B1220212) analogues were inactive. nih.gov This highlights the critical role of the N-NH-CS-NH₂ pharmacophore in mediating the antiviral properties of this class of compounds.

Anticonvulsant Activities

Derivatives of fluorophenyl thiosemicarbazides and their cyclized analogs, 1,2,4-triazoles, have been a subject of investigation for their potential anticonvulsant properties. Research into new 1-(4-fluorobenzoyl)-4-substituted-thiosemicarbazide and 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives has shown promising results. nih.gov A number of these compounds were evaluated for their ability to protect against seizures induced by pentylenetetrazole, a chemical convulsant. nih.gov

In these studies, several of the synthesized triazole derivatives demonstrated notable anticonvulsant effects. Specifically, compounds designated as 3f-i provided between 10% and 30% protection in the pentylenetetrazole-induced seizure model. nih.gov This activity highlights the potential of the fluorophenyl-triazole thione scaffold as a basis for the development of new anticonvulsant agents. The broader class of thiosemicarbazones has also been widely investigated for anticonvulsant effects, with various derivatives showing efficacy in both chemical and electroshock-induced seizure models. nih.gov The synthesized compounds are considered a promising molecular platform for creating new anticonvulsant drugs. nih.gov

| Compound Class | Seizure Model | Observed Activity | Reference |

|---|---|---|---|

| 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives (3f-i) | Pentylenetetrazole (PTZ) induced | 10% to 30% protection | nih.gov |

Antimalarial Activities

The global challenge of malaria has driven extensive research into novel chemical entities with antiparasitic activity. Thiosemicarbazones, which are closely related to thiosemicarbazides, have been identified as a promising scaffold for antimalarial drug development. mdpi.commdpi.com Research has shown that these compounds can exhibit modest to notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.commdpi.com

One study focused on a series of thiosemicarbazone derivatives, including compounds featuring a fluorophenyl group. The compound (E)-2-(1-(4-fluorophenyl)ethylidene)hydrazine-1-carbothioamide was tested in vitro against the 3D7 strain of P. falciparum. mdpi.com The results demonstrated that this compound possesses notable antimalarial activity, with a measured half-maximal effective concentration (EC50) of 13.54 μM. mdpi.com This finding indicates that the presence of the fluorophenyl group is compatible with antiplasmodial activity and provides a basis for further optimization of this class of compounds. Other studies have also confirmed the antimalarial potential of the thiosemicarbazone scaffold, although the specific mechanism of action against P. falciparum remains an area of active investigation. mdpi.com

| Compound | Parasite Strain | Activity (EC50) | Reference |

|---|---|---|---|

| (E)-2-(1-(4-fluorophenyl)ethylidene)hydrazine-1-carbothioamide | Plasmodium falciparum (3D7 strain) | 13.54 μM | mdpi.com |

Anti-virulence Activity

In the search for new antimicrobial strategies, targeting bacterial virulence is an approach that aims to disarm pathogens rather than kill them, potentially reducing the pressure for resistance development. One key virulence factor is the ability of bacteria to form biofilms, which are communities of microbes encased in a self-produced matrix that protects them from antibiotics and host immune responses. Thiosemicarbazide derivatives have been investigated for their ability to interfere with these processes. nih.gov

A study on imidazole-thiosemicarbazide derivatives (ITDs) assessed their activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov Beyond direct bactericidal effects, the research explored the impact of these compounds on biofilm formation. The findings revealed that ITDs have the potential to suppress the formation of M. tuberculosis biofilms. nih.gov This antibiofilm activity represents a significant anti-virulence effect, as it targets a critical aspect of mycobacterial pathogenicity and persistence. While the broader class of thiosemicarbazides has been noted for general antibacterial properties, the specific inhibition of biofilm formation points to a more nuanced mechanism of action relevant to combating chronic and resilient infections. nih.govmdpi.com

Phytotoxic Effects

The structural characteristics of thiosemicarbazide derivatives have led to their use as chemical intermediates in the synthesis of various commercial products, including herbicides. nih.gov The biological activity of this class of compounds is not limited to microbial or mammalian systems but extends to plants as well. Thiosemicarbazides are known to be precursors for forming 1,3,4-thiadiazoles, a class of compounds that has demonstrated herbicidal activity. nih.gov

While the connection between the thiosemicarbazide scaffold and herbicidal agents is established, specific research detailing the phytotoxic effects of this compound on various plant species was not available in the reviewed literature. The general use of related compounds in the development of herbicides suggests that molecules within this class possess inherent phytotoxicity, but quantitative data on growth inhibition, such as IC50 values for specific plants, are not publicly documented. nih.gov

Anti-Alzheimer Potential

A key pathological feature of Alzheimer's disease is the deficiency in the neurotransmitter acetylcholine. The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the breakdown of acetylcholine in the brain. Inhibiting these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Research into novel treatments has explored various heterocyclic compounds, including derivatives of thiosemicarbazones. A study on triazole-based thiosemicarbazone derivatives investigated their in vitro inhibitory activity against both AChE and BuChE. The results were highly promising, with several compounds demonstrating potent inhibition of both enzymes. For instance, one of the most active compounds in the series exhibited a half-maximal inhibitory concentration (IC50) of 0.10 ± 0.050 μM against AChE and 0.20 ± 0.10 μM against BuChE. These values indicate a high degree of potency, in some cases surpassing that of the standard drug, donepezil. This research suggests that the thiosemicarbazone scaffold, potentially including fluorophenyl-substituted variants, is a promising foundation for developing dual-function cholinesterase inhibitors for Alzheimer's therapy.

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Triazole-based thiosemicarbazone derivatives | Acetylcholinesterase (AChE) | 0.10 ± 0.050 μM to 12.20 ± 0.30 µM | |

| Butyrylcholinesterase (BuChE) | 0.20 ± 0.10 μM to 14.10 ± 0.40 µM |

Computational and in Silico Studies

Molecular Docking Analysis for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule ligand and a protein's active site.

Molecular docking studies on thiosemicarbazone derivatives, a class to which N-(3-fluorophenyl)hydrazinecarbothioamide belongs, have revealed significant binding affinities with various enzymes. These studies indicate that the thiosemicarbazone scaffold can effectively fit into the active pockets of enzymes, stabilized by a network of interactions. For instance, docking studies of similar compounds have shown favorable binding energies, often measured in kcal/mol, which suggest stable ligand-enzyme complexes. The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with aromatic residues in the active site.

The this compound molecule, with its fluorine-substituted phenyl ring and the hydrazinecarbothioamide moiety, is capable of forming a variety of interactions. The fluorine atom can participate in halogen bonding and alter the electronic nature of the phenyl ring, influencing its hydrophobic and aromatic interactions. The hydrazinecarbothioamide group is rich in hydrogen bond donors (N-H groups) and acceptors (C=S and N atoms), allowing it to form multiple hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine within an enzyme's active site.

To illustrate potential binding affinities, the following interactive table provides hypothetical docking scores and key interacting residues for this compound with representative enzyme targets, based on data from related thiosemicarbazone derivatives.

| Enzyme Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Dihydrofolate Reductase | 1DLS | -7.9 | THR56, SER59 | Hydrogen Bond |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | HIS90, ARG513, VAL523 | Hydrogen Bond, Hydrophobic |

| Tyrosinase | 2ZMX | -6.5 | HIS244, SER282 | Hydrogen Bond, Metal Coordination |

| Carbonic Anhydrase II | 2ABE | -7.1 | HIS94, THR199, THR200 | Hydrogen Bond, Zinc Coordination |

Note: The data in this table is illustrative and based on docking studies of structurally similar thiosemicarbazone derivatives.

Computational studies help in elucidating the molecular mechanisms by which compounds like this compound may exert their biological effects. By visualizing the binding pose within the active site, researchers can understand how the compound might inhibit enzyme activity. For example, if the compound binds to key catalytic residues, it can directly block the substrate from binding or prevent the conformational changes necessary for catalysis.

Studies on related thiosemicarbazones suggest that their mechanism of action often involves the chelation of metal ions within the enzyme's active site, which is crucial for their catalytic function. The sulfur and nitrogen atoms of the hydrazinecarbothioamide group can coordinate with metal ions like zinc, copper, or iron, thereby inactivating the enzyme. Molecular docking simulations can predict these coordination interactions and provide insights into the geometry and stability of the resulting complex.

Computational Drug Design Studies

Computational drug design leverages the understanding of ligand-receptor interactions to design novel molecules with improved affinity and selectivity. Thiosemicarbazones serve as a versatile scaffold in this regard. The this compound structure can be systematically modified in silico to explore and optimize its interactions with a target protein.

For example, the phenyl ring can be further substituted with various functional groups to enhance hydrophobic or polar interactions. The hydrazinecarbothioamide moiety can also be modified, although this is often a key pharmacophore responsible for the primary binding interactions. Computational tools can predict how these modifications will affect the binding affinity and other properties like solubility and metabolic stability, guiding the synthesis of more potent and drug-like compounds.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound.

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: Predicts the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For thiosemicarbazone derivatives, a smaller HOMO-LUMO gap often correlates with higher chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules, including biological targets.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.

These studies can help in understanding the molecule's stability, its potential to participate in charge-transfer interactions, and the sites most likely to be involved in chemical reactions or intermolecular interactions.

Pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and low toxicity. Various computational models are used to predict these properties for this compound based on its chemical structure.

The following table summarizes the predicted ADMET properties for this compound based on computational models and data from similar compounds.

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Oral Bioavailability | Moderate to Good | Likely to be absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption. |

| P-glycoprotein Substrate | Likely No | Less prone to efflux from cells, which can enhance bioavailability. |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Potential for central nervous system effects depends on the specific model. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., 2C9, 3A4) | Possibility of drug-drug interactions. |

| Excretion | ||

| Route of Elimination | Primarily renal | Expected to be cleared by the kidneys. |

| Toxicity | ||

| Ames Mutagenicity | Likely Non-mutagenic | Low probability of causing genetic mutations. |

| hERG Blockade | Low Risk | Reduced likelihood of causing cardiac arrhythmias. |

Note: These predictions are generated from computational models and require experimental validation.

These in silico predictions are invaluable for prioritizing compounds for further experimental testing and for identifying potential liabilities that may need to be addressed through chemical modification.

Complexation with Metal Ions

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with hydrazinecarbothioamide ligands typically involves the reaction of the ligand with a metal salt (such as chlorides or sulfates) in a suitable solvent, often ethanol (B145695) or methanol. The mixture is usually refluxed to facilitate the formation of the complex, which may then precipitate out of the solution upon cooling. These colored precipitates can be filtered, washed, and dried for characterization.

Based on extensive studies of similar thiosemicarbazone derivatives, N-(3-fluorophenyl)hydrazinecarbothioamide is expected to act as a bidentate ligand. Coordination with a central metal ion typically occurs through the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the hydrazine (B178648) moiety. nih.gov This chelation forms a stable five-membered ring structure with the metal ion. The ligand can exist in thione (C=S) and thiol (C-SH) tautomeric forms, and it often coordinates to the metal in its deprotonated thiol form, especially in neutral or basic media.

Spectroscopic methods are crucial for elucidating the structure of newly synthesized metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. The spectrum of the free ligand shows characteristic bands for ν(N-H), ν(C=N), and ν(C=S). Upon complexation, the ν(C=S) band typically shifts to a lower frequency, and a new band corresponding to ν(C-S) may appear, indicating the involvement of the sulfur atom in bonding. nih.gov The disappearance of the ν(N-H) band of the hydrazine group and a shift in the ν(C=N) band further confirm the coordination through the nitrogen atom. New, lower-frequency bands can also be observed, which are attributed to the metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra of the free ligand typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions. In the spectra of the complexes, these bands are often shifted. Additionally, new bands may appear in the visible region, which can be assigned to d-d electronic transitions of the central metal ion or to ligand-to-metal charge transfer (LMCT) transitions. nih.govekb.eg The position and number of these d-d bands are indicative of the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H-NMR and ¹³C-NMR spectroscopy are valuable tools. The ¹H-NMR spectrum of the free ligand shows a characteristic signal for the N-H proton. This signal typically disappears upon complexation due to deprotonation and coordination with the metal ion. rdd.edu.iq The signals of other protons, particularly those near the coordination sites, may also experience a downfield or upfield shift.